N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-fluorophenyl group. At position 3, a thioether-linked acetamide moiety is attached, further substituted with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-15-7-8-17(18(11-15)30-2)23-20(28)12-31-21-25-24-19-10-9-16(26-27(19)21)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPEZUQIIHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps include:
- Formation of the Triazolo-Pyridazine Core : This involves the reaction of appropriate precursors to create the triazolo-pyridazine structure.
- Thio-Acetamide Linkage : The introduction of the thio group is crucial for enhancing the compound's biological activity.
- Dimethoxyphenyl Substitution : The dimethoxyphenyl group is attached to enhance solubility and bioactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazolo-pyridazine core is known to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Profiles
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity Evaluation :
-
Mechanistic Insights :
- Docking studies revealed that the compound binds effectively to target enzymes, suggesting a strong potential for further development as a therapeutic agent .
Comparative Biological Activity Table
Scientific Research Applications
Chemistry
N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in developing new materials with unique properties due to its reactivity and stability.
Biology
The compound's structural features make it a candidate for studying enzyme interactions and protein binding. Its potential biological activities include:
- Anti-cancer Activity : Recent studies indicate that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These findings suggest that modifications in the triazole structure can enhance anti-cancer activity .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses through its interaction with specific molecular targets.
Industry
In industrial applications, this compound's stability and reactivity make it suitable for producing specialty chemicals and advanced materials. Its unique chemical structure allows for the development of innovative products in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-a]pyrimidine
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core provides a bicyclic system with nitrogen-rich aromaticity, favoring interactions with biological targets like kinases .
- Compound 3 () : Features a [1,2,4]triazolo[1,5-a]pyrimidine core. This core differs in ring fusion (pyrimidine vs. pyridazine), altering electron distribution and steric accessibility. Such differences can significantly impact binding affinity and selectivity .
Triazolo-Thienopyrimidine Derivatives ()
- Compounds like N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 577962-34-6) replace the pyridazine ring with a thienopyrimidine system.
Substituent Analysis
Position 6 Substitutions
- Target Compound : A 4-fluorophenyl group at position 6 introduces moderate electron-withdrawing effects and lipophilicity, which may optimize target engagement and pharmacokinetics.
- Compound 18 () : Substituted with a trifluoromethylbenzothiazole group. The CF₃ group enhances metabolic stability but may increase molecular weight (MW = 412.48) compared to the target compound .
Thioacetamide Modifications
- Target Compound : The 2,4-dimethoxyphenyl group on the acetamide improves solubility due to methoxy’s polar nature while maintaining aromatic interactions.
- Compound in : Substituted with a 4-bromophenyl and pyridin-3-yl group on the triazole ring.
Molecular Weight and LogP
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with 4-fluorobenzaldehyde under reflux in ethanol (65–75% yield) .
- Step 2: Introduction of the thioether linkage using thioglycolic acid in DMF at 80°C for 12 hours (70% yield) .
- Step 3: Amidation with EDCI/HOBt in DCM to attach the 2,4-dimethoxyphenylacetamide group (85% yield) . Critical factors: Solvent choice (e.g., DMF enhances reactivity), temperature control, and purification via column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR: Confirms structural integrity, including methoxy and fluorophenyl substituents .
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ peak at m/z 495.1024) .
- HPLC: Assesses purity (>98% for biological assays) and stability under varying pH conditions .
Q. What initial biological screening approaches are recommended?
- Enzyme inhibition assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity profiling: Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Solubility screening: Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Modify substituents: Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
- Vary methoxy positions: Test 2,4- vs. 3,4-dimethoxyphenyl analogs to evaluate steric and electronic effects on potency .
- Replace thioether with sulfone: Assess impact on metabolic stability using microsomal assays . Example SAR Table:
| Derivative | R1 (Pyridazine) | R2 (Acetamide) | IC50 (μM) |
|---|---|---|---|
| Parent | 4-Fluorophenyl | 2,4-Dimethoxy | 0.85 |
| Analog A | 4-CF3-Phenyl | 2,4-Dimethoxy | 0.32 |
| Analog B | 4-Fluorophenyl | 3,4-Dimethoxy | 1.20 |
| Data adapted from triazolopyridazine analogs in . |
Q. How should researchers resolve contradictory bioactivity data across studies?
- Orthogonal assays: Validate kinase inhibition using both biochemical (e.g., radiometric) and cell-based (e.g., Western blot for phosphorylated targets) methods .
- Control variables: Ensure compound purity (>98% via HPLC) and consistent solvent (e.g., DMSO concentration ≤0.1% in assays) .
- Dose-response curves: Perform 8-point dilution series to confirm reproducibility of IC50 values .
Q. What computational strategies predict biological targets for this compound?
- Molecular docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to identify binding poses .
- Pharmacophore modeling: Align triazole and pyridazine moieties with known inhibitors (e.g., gefitinib) to infer mechanism .
- ADMET prediction: Apply SwissADME to estimate permeability (LogP = 3.2) and cytochrome P450 interactions .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Degradation studies: Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C; monitor via LC-MS over 24 hours .
- Light sensitivity: Store solutions in amber vials to prevent photodegradation of the thioether group .
- Freeze-thaw stability: Conduct 3 cycles (-20°C to RT) to ensure integrity for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
